1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE
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Overview
Description
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and ability to undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of 4-ethyl-phenylsulfanyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale batch or continuous processes, optimized for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroquinones or other reduced forms.
Substitution: Replacement of amino or phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE could have applications in various fields:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Potential use in studying cellular processes or as a staining agent.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action for 1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE would depend on its specific application. In biological systems, it might interact with cellular components, enzymes, or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A simpler analog with similar reactivity.
2,3-Diaminoanthraquinone: Another analog with different substitution patterns.
4,4’-Diamino-2,2’-bis(phenylsulfanyl)anthraquinone: A compound with similar functional groups but different structural arrangement.
Uniqueness
1,4-DIAMINO-2,3-BIS[(4-ETHYLPHENYL)SULFANYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE’s unique combination of amino and phenylsulfanyl groups, along with its specific substitution pattern, might confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C30H26N2O2S2 |
---|---|
Molecular Weight |
510.7g/mol |
IUPAC Name |
1,4-diamino-2,3-bis[(4-ethylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2S2/c1-3-17-9-13-19(14-10-17)35-29-25(31)23-24(28(34)22-8-6-5-7-21(22)27(23)33)26(32)30(29)36-20-15-11-18(4-2)12-16-20/h5-16H,3-4,31-32H2,1-2H3 |
InChI Key |
UTMHRKRLUQQDSG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)CC)N)C(=O)C5=CC=CC=C5C3=O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)CC)N)C(=O)C5=CC=CC=C5C3=O)N |
Origin of Product |
United States |
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